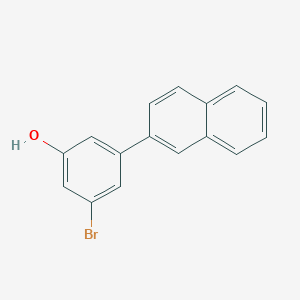

3-Bromo-5-(naphthalen-2-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCHZZQEHQKQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686421 | |

| Record name | 3-Bromo-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-74-7 | |

| Record name | 3-Bromo-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Naphthalen 2 Yl Phenol

Retrosynthetic Analysis and Precursor Design

The most logical retrosynthetic approach for 3-Bromo-5-(naphthalen-2-yl)phenol involves the disconnection of the carbon-carbon bond between the phenolic ring and the naphthalene (B1677914) moiety. This strategy identifies a halogenated phenol (B47542) derivative and a naphthalene organometallic species as the primary precursors. This pathway is generally favored over a late-stage bromination strategy due to challenges in controlling regioselectivity on the final phenol scaffold.

Pathway 1: Carbon-Carbon Bond Disconnection (Preferred)

This disconnection points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the key synthetic step. The required precursors are:

A dihalogenated phenol: A 3,5-dihalophenol serves as the foundational ring. To achieve selective mono-arylation, precursors like 3,5-dibromophenol can be used, relying on careful control of reaction stoichiometry. A more refined approach would utilize a mixed dihalide, such as 3-bromo-5-iodophenol (B155156) . The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition to palladium allows for a highly regioselective coupling at the 5-position.

A naphthalene organometallic reagent: The corresponding partner is naphthalene-2-boronic acid or its more stable boronate ester derivatives (e.g., pinacol (B44631) ester). These are common and effective reagents in Suzuki-Miyaura couplings. nih.gov

Pathway 2: Carbon-Bromine Bond Disconnection (Less Favorable)

An alternative disconnection of the C-Br bond would presuppose the existence of 3-(naphthalen-2-yl)phenol as the direct precursor. The subsequent step would be a direct electrophilic bromination. However, as discussed in section 2.3.1, achieving the desired regiochemistry for this reaction is problematic due to the powerful directing effects of the hydroxyl group.

The following table summarizes the key precursors for the preferred synthetic route.

Table 1: Proposed Precursors for the Synthesis of this compound| Precursor Role | Chemical Name | Structure | Rationale |

|---|---|---|---|

| Phenolic Component | 3,5-Dibromophenol | BrC6H3(OH)Br | Commercially available; requires controlled monocoupling. |

| Phenolic Component (Selective) | 3-Bromo-5-iodophenol | BrC6H3(I)OH | Allows for regioselective coupling at the more reactive C-I position. |

| Naphthalene Component | Naphthalene-2-boronic acid | C10H7B(OH)2 | Standard organoboron reagent for Suzuki-Miyaura coupling. nih.gov |

Carbon-Carbon Bond Formation Strategies

The formation of the biaryl C-C bond is the cornerstone of the synthesis. Palladium-catalyzed reactions are the dominant and most efficient methods, while older copper-based methods remain a theoretical alternative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is an exceptionally powerful and versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing this compound. nih.gov The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalophenol (e.g., 3-bromo-5-iodophenol), forming a Pd(II) intermediate. This step is typically the rate-determining step and occurs preferentially at the more labile C-I bond. beilstein-journals.org

Transmetalation: The naphthalene group is transferred from the boronic acid to the palladium center, forming a diorganopalladium(II) complex. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.

When using a substrate like 3,5-dibromophenol, achieving selective mono-coupling can be challenging. However, by carefully controlling the stoichiometry (using a slight excess of the dihalide relative to the boronic acid) and reaction time, the formation of the desired mono-arylated product can be favored. The use of 3-bromo-5-iodophenol offers a more robust solution, as the significant difference in reactivity between the C-I and C-Br bonds allows for high regioselectivity under standard conditions. beilstein-journals.orgrsc.org

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. reddit.com |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. reddit.com |

| Solvent System | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. reddit.com |

Copper-Catalyzed Coupling Approaches

The Ullmann reaction is a classical method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halides. byjus.comwikipedia.org The traditional version of this reaction requires harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder or a copper-bronze alloy. byjus.comwikipedia.org

The mechanism is thought to involve the formation of an organocopper intermediate from one aryl halide, which then undergoes substitution with the second aryl halide. wikipedia.org While effective for producing symmetrical biaryls, unsymmetrical couplings—as would be required here—can be achieved by using a large excess of one of the reactants, though this often leads to a mixture of products and lower yields of the desired compound. slideshare.net

Modern modifications of the Ullmann reaction use soluble copper(I) salts, often with ligands, allowing for milder conditions. However, due to a reputation for erratic yields and harsh conditions in its classical form, palladium-catalyzed methods like the Suzuki-Miyaura coupling are now generally preferred for their reliability, broader functional group tolerance, and milder reaction conditions. byjus.com

Direct Functionalization and Halogenation Protocols

These approaches consider the modification of a pre-formed aromatic system, either the final 3-(naphthalen-2-yl)phenol core or its precursors.

Electrophilic Aromatic Bromination of Phenolic Substrates

This strategy involves the direct bromination of 3-(naphthalen-2-yl)phenol. The outcome of such a reaction is dictated by the principles of electrophilic aromatic substitution, where existing substituents on the aromatic ring direct the position of the incoming electrophile (Br⁺).

The hydroxyl (-OH) group is a very strong activating group and a powerful ortho, para-director. nih.gov This means it significantly increases the electron density at positions 2, 4, and 6 of the phenol ring, making them highly susceptible to electrophilic attack. The naphthalen-2-yl group at position 3 is also an activating group. The desired product requires bromination at the 5-position, which is meta to the strongly directing hydroxyl group. This position is not electronically activated by the -OH group.

Consequently, treating 3-(naphthalen-2-yl)phenol with an electrophilic bromine source (e.g., Br₂ in a suitable solvent) would be expected to yield primarily a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(naphthalen-2-yl)phenol, with potential for polybromination. The formation of the desired this compound would likely be a minor product at best, making this pathway synthetically inefficient for isolating the target isomer with high purity and yield. nih.gov

Directed C-H Activation and Borylation/Oxidation Sequences

A more advanced and modern strategy to overcome classical regioselectivity rules involves directed C-H activation. rsc.orgescholarship.org This approach uses a functional group on the substrate to chelate to a transition metal catalyst, guiding it to activate a specific, and often otherwise unreactive, C-H bond.

A hypothetical pathway for the synthesis of this compound using this technology could be:

Installation of a Directing Group: The hydroxyl group of the precursor, 3-(naphthalen-2-yl)phenol, would be derivatized to function as a directing group.

Directed C-H Borylation: Using an iridium or palladium catalyst, the directing group would guide the metal to the C-H bond at the 5-position (meta to the original hydroxyl group). nih.gov The catalyst would then mediate the borylation of this position with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).

Removal of the Directing Group and Conversion: The directing group would be removed, regenerating the phenol. The newly installed boronate ester could then be converted to a bromide using a suitable reagent like copper(II) bromide.

While this strategy offers a potential route to otherwise inaccessible isomers, it is a multi-step process that requires specialized and often expensive catalysts and ligands. rsc.orgnih.gov It represents a cutting-edge but complex alternative to the more straightforward cross-coupling of pre-functionalized precursors.

Nucleophilic Aromatic Substitution Routes for Aryloxy Linkages

The formation of an aryloxy linkage (Ar-O-Ar') is a cornerstone of synthetic organic chemistry, frequently achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a phenoxide acts as a nucleophile, attacking an activated aryl halide and displacing the halide leaving group. libretexts.orgmdpi.com The efficiency of this process is highly dependent on the electronic properties of the aryl halide; the presence of strong electron-withdrawing groups (such as -NO2) ortho or para to the leaving group is typically required to activate the ring for nucleophilic attack. libretexts.orgwikipedia.org

A prominent method for synthesizing diaryl ethers, especially when the aryl halide is not sufficiently activated, is the Ullmann condensation. organic-chemistry.org This copper-catalyzed reaction facilitates the coupling of a phenol with an aryl halide to form a C-O bond. wikipedia.org Traditional Ullmann reactions often demanded harsh conditions, including high temperatures (over 200 °C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper metal. wikipedia.org

Modern advancements have led to the development of milder, more efficient catalytic systems. These systems employ catalytic amounts of a copper source, such as copper(I) iodide (CuI), along with a ligand that stabilizes the copper catalyst and facilitates the reaction. For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been accomplished via an Ullmann coupling reaction between resorcinol (B1680541) and various aryl iodides, using CuI as the catalyst and picolinic acid as the ligand. mdpi.com The reaction proceeds by the deprotonation of the phenol under basic conditions, followed by the copper-catalyzed coupling with the aryl halide. mdpi.com

The reaction between 5-bromo-1,2,3-triazines and various phenols to yield 5-aryloxy-1,2,3-triazines serves as another example of SNAr, which proceeds through a concerted mechanism rather than the classic stepwise process. acs.orgnih.gov This highlights the ongoing evolution of our understanding and application of SNAr reactions for creating C-O linkages.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic protocol from a laboratory scale to a larger, scalable process requires meticulous optimization of various reaction parameters to maximize yield, minimize cost, and ensure safety and practicality. For the synthesis of diaryl ethers via copper-catalyzed nucleophilic aromatic substitution, several factors are critical.

Catalyst and Ligand System: The evolution from stoichiometric copper to catalytic systems was a major leap in practicality. The choice of both the copper salt (e.g., CuI, CuBr, CuCl2) and the ancillary ligand is paramount. organic-chemistry.orgnih.gov Ligands such as picolinic acid, N,N-dimethyl glycine, and various diamides have been shown to be effective in promoting the C-O coupling reaction under milder conditions and at lower catalyst loadings. organic-chemistry.orgnih.gov For example, using picolinic acid as a ligand allows the Cu-catalyzed O-arylation of phenols to proceed under relatively mild conditions (e.g., 105 °C) in DMSO. nih.gov

Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for reaction efficiency. Strong inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) are commonly used to deprotonate the phenol, generating the active nucleophile. nih.govprepchem.comresearchgate.net Cs2CO3 is often effective in promoting reactions, even with less reactive substrates. nih.govresearchgate.net High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are standard, as they can solubilize the reagents and withstand the required reaction temperatures. mdpi.comwikipedia.org

Temperature and Reaction Time: While classic Ullmann reactions required temperatures often exceeding 200°C, modern ligand-assisted catalytic systems can operate at significantly lower temperatures, sometimes as low as 40-80°C, depending on the reactivity of the substrates. wikipedia.orgacs.orgnih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate and high yield, thereby reducing energy consumption and the formation of byproducts.

The following table summarizes various optimized conditions for copper-catalyzed C-O bond formation, illustrating the impact of different reagents on reaction outcomes.

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloronitrobenzene | Phenol | Cu (stoichiometric) | KOH | Pyridine | >200 | N/A | wikipedia.org |

| Aryl Iodide | Resorcinol | CuI / Picolinic Acid | N/A | N/A | N/A | Good | mdpi.com |

| 3-Iodopyridine | 4-tert-Butylphenol | 10 mol% CuI / 20 mol% Picolinic Acid | K3PO4 | DMSO | 105 | 85 | nih.gov |

| 3-Bromoquinoline | Phenol | 10 mol% CuI / 20 mol% Picolinic Acid | K3PO4 | DMSO | 105 | 95 | nih.gov |

| Bromopropargylic Alcohol | Phenol | None | Cs2CO3 | DMF | 110 | up to 92 | researchgate.netbeilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Naphthalen 2 Yl Phenol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information about the functional groups and molecular vibrations within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 3-Bromo-5-(naphthalen-2-yl)phenol, the key expected vibrational modes are detailed in Table 1.

The spectrum would be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would produce a series of sharp peaks between 1400 and 1600 cm⁻¹. The C-O stretching of the phenol (B47542) group would likely appear around 1200-1260 cm⁻¹. Finally, the C-Br stretching vibration is anticipated at a lower frequency, typically in the 500-600 cm⁻¹ range.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1400-1600 |

| Phenolic C-O | Stretch | 1200-1260 |

| C-Br | Stretch | 500-600 |

This table presents expected FTIR peak assignments for this compound based on typical values for its functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of both the phenyl and naphthalene (B1677914) rings. The symmetric "breathing" modes of the aromatic rings would also be prominent. The C-Br stretch, while present, may be weaker than in the FTIR spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The spectrum is influenced by the extent of conjugation in the molecule. For this compound, the presence of the naphthalene and phenyl rings results in a conjugated π-system.

The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region. Phenol itself shows a maximum absorption (λmax) around 275 nm. docbrown.info The extended conjugation due to the naphthalene group would likely cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. It is plausible to expect multiple absorption bands corresponding to the π-π* transitions of the aromatic systems. The presence of the bromine atom and the hydroxyl group as substituents would further modulate the electronic transitions and the precise positions of the absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Compounds with extended aromatic systems, like naphthalene derivatives, are often fluorescent. It is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would be influenced by the bromo- and hydroxyl-substituents, which can affect the rates of radiative and non-radiative decay processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural elucidation of this compound.

The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The phenolic proton (O-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the substituted phenyl ring and the naphthalene ring would resonate in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns (splitting) of these aromatic protons would allow for their unambiguous assignment.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom would give a distinct signal. The carbon atoms attached to the electron-withdrawing bromine and oxygen atoms would be shifted downfield. The quaternary carbons and the carbons of the naphthalene ring would also have characteristic chemical shifts. Based on data for analogous compounds like 3-bromophenol, the carbon bearing the bromine atom would be expected in the range of 120-125 ppm, while the carbon attached to the hydroxyl group would be around 155-160 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Phenolic O-H | Variable, often broad |

| ¹H | Aromatic C-H | 6.5 - 8.5 |

| ¹³C | Aromatic C-Br | ~122 |

| ¹³C | Aromatic C-O | ~157 |

| ¹³C | Aromatic C-H & C-C | 110 - 140 |

This table presents expected NMR chemical shift ranges for this compound based on typical values for its functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenol ring and the naphthalene system.

Phenolic Protons: The protons on the substituted benzene (B151609) ring would appear as distinct signals, likely in the aromatic region (approximately 6.5-8.0 ppm). Their splitting patterns (e.g., singlet, doublet, triplet) would provide information about neighboring protons. For instance, the proton between the bromo and hydroxyl-bearing carbons would likely be a triplet, while the others would be triplets or singlets depending on their position relative to the bromine atom.

Naphthalene Protons: The seven protons of the naphthalene moiety would also resonate in the aromatic region, typically between 7.5 and 8.5 ppm, exhibiting complex splitting patterns due to coupling with each other.

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl (-OH) group would also be present, with its chemical shift being highly dependent on the solvent and concentration.

Without experimental data, a precise data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom in the molecule.

Aromatic Carbons: The 16 carbon atoms of the molecule would produce distinct signals in the typical range for sp² carbons (approximately 100-160 ppm).

Substituent Effects: The chemical shifts would be influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, while the carbon attached to the hydroxyl group (C-OH) would be shifted to a lower field (higher ppm value). The carbon atoms at the junction of the two aromatic rings and the carbons of the naphthalene ring would also have characteristic shifts.

A data table of chemical shifts remains unavailable due to the lack of published spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools used to establish connectivity within a molecule, which is crucial for unambiguous assignment of ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify which protons are adjacent to each other within the phenol and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular structure by connecting different fragments, for example, linking the protons on the phenol ring to the carbons of the naphthalene ring across the central C-C bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₁₆H₁₁BrO), the molecular ion peak would appear as a characteristic doublet due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 298/300 g/mol .

Common fragmentation pathways for this molecule might include:

Loss of a bromine radical (•Br).

Loss of a carbon monoxide (CO) molecule from the phenol ring.

Cleavage of the bond between the phenyl and naphthyl rings, leading to fragments corresponding to bromophenol and naphthalene ions.

Specific fragmentation data and relative abundances are not available in the reviewed literature.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (XRD) Analysis

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the precise atomic positions can be determined. This would confirm the connectivity of the atoms and provide exact bond lengths and angles. No published crystallographic studies for this compound could be located.

Molecular Conformation and Geometry Determination

The data from an XRD analysis would allow for the precise determination of the molecule's conformation in the solid state. A key parameter would be the dihedral angle between the planes of the phenol and naphthalene rings. This angle is influenced by steric hindrance between the rings and by intermolecular packing forces within the crystal lattice. The analysis would also provide precise measurements of all bond lengths and angles, which could be compared to theoretical values from computational models.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

The solid-state architecture of this compound is expected to be dominated by a combination of strong and weak non-covalent forces. These interactions are crucial in determining the compound's crystal packing, polymorphism, and ultimately its physical properties.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is anticipated to form strong intermolecular O-H···O hydrogen bonds, creating robust synthons that can lead to the formation of chains or cyclic motifs. For instance, studies on similar substituted phenols show the formation of helical hydrogen-bonded arrays or ring structures. researchgate.netmq.edu.au In the case of 4-bromo-2-(hydroxymethyl)phenol, both oxygen atoms act as donors and acceptors, leading to complex helical structures. researchgate.net The presence of the bulky naphthalene and bromo substituents may influence the geometry of these hydrogen bonds.

C-H...π Interactions: These are a weaker form of hydrogen bonding where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. rsc.org In this compound, the aromatic C-H bonds of both the phenyl and naphthalene rings can interact with the π-faces of neighboring molecules. Such interactions are common in aromatic-rich structures and play a crucial role in stabilizing the three-dimensional crystal lattice. researchgate.netnih.govnih.gov For example, in the crystal structure of 4-bromo-2-(hydroxymethyl)phenol, C-H···π interactions are present alongside stronger hydrogen bonds. researchgate.net

The interplay of these varied interactions dictates the final, most stable crystalline form of the compound.

Interactive Data Table: Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Structural Implication |

| Hydrogen Bond | Phenolic O-H | Phenolic O | 3 - 10 | Formation of chains, rings, or helical motifs. researchgate.net |

| π-π Stacking | Naphthalene/Phenyl Ring (π-system) | Naphthalene/Phenyl Ring (π-system) | 1 - 5 | Columnar stacks, parallel-displaced arrangements. nih.gov |

| C-H...π Interaction | Aromatic C-H | Naphthalene/Phenyl Ring (π-system) | 0.5 - 2.5 | Stabilization of 3D crystal lattice. nih.gov |

| Halogen Bond | C-Br (σ-hole) | Phenolic O / π-system | 1 - 4 | Directional control of molecular assembly. nih.govnih.gov |

| H...H Contacts | H atoms | H atoms | < 1 | van der Waals packing, space-filling. researchgate.net |

| Br...H Contacts | H atoms | Br atom | < 1 | van der Waals packing, contributes to surface contacts. nih.gov |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact.

Hirshfeld Surface (dnorm Map): For this compound, the dnorm map would be expected to show distinct features:

Deep red spots: These indicate contacts shorter than the van der Waals radii and highlight the most significant interactions. set-science.com These spots would be anticipated around the phenolic -OH group, corresponding to strong O-H···O hydrogen bonds. researchgate.net

Lighter red or white areas: These would appear over the flat faces of the aromatic rings, indicative of C-H···π and π-π stacking interactions. scirp.org

Blue areas: These represent contacts longer than the van der Waals separation. set-science.com

2D Fingerprint Plots: The Hirshfeld surface can be summarized into a 2D fingerprint plot, which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). crystalexplorer.net This plot provides a quantitative summary of all intermolecular contacts.

For this compound, the fingerprint plot would likely exhibit the following characteristic features:

H···H Interactions: A large, diffuse region in the center of the plot, typically accounting for the largest percentage of the surface area (e.g., ~30-45%), representing the numerous van der Waals H···H contacts. nih.govresearchgate.net

O···H/H···O Interactions: Sharp, distinct "spikes" at lower di + de values, characteristic of strong, directional hydrogen bonds. scirp.orgresearchgate.net These would be a key feature due to the phenolic group.

C···H/H···C Interactions: These appear as "wings" to the sides of the main H···H distribution and are indicative of C-H···π interactions. researchgate.netcrystalexplorer.net Given the extensive aromatic surfaces, these are expected to make a significant contribution.

C···C Interactions: A feature at higher di and de values, often appearing as a faint "cloud" parallel to the diagonal, which corresponds to π-π stacking interactions. researchgate.net

By decomposing the full fingerprint plot, the percentage contribution of each specific interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their relative importance in the crystal packing. nih.govset-science.com

Interactive Data Table: Interpretation of 2D Fingerprint Plot Features

| Interaction Type | Corresponding Plot Feature | Expected Contribution | Significance in Packing |

| H···H | Large central cloud | High (~30-45%) | General van der Waals forces, space filling. researchgate.net |

| O···H / H···O | Sharp, well-defined spikes | Moderate (~10-20%) | Primary directional force, defines core motifs. nih.govresearchgate.net |

| C···H / H···C | Lateral "wings" | Significant (~15-25%) | Stabilizes packing via weak hydrogen bonds to π-systems. nih.govresearchgate.net |

| Br···H / H···Br | Distinct region/spikes | Significant (~10-20%) | van der Waals and potentially weak directional interactions. nih.govnih.gov |

| C···C | Faint cloud at higher di/de | Low (~3-5%) | Indicates presence of π-π stacking. nih.gov |

| Br···C / C···Br | Small, distinct region | Low (~2-4%) | Potential halogen-π interactions. nih.gov |

Computational and Theoretical Investigations of 3 Bromo 5 Naphthalen 2 Yl Phenol

Quantum Chemical Calculation Methodologies

The theoretical examination of 3-Bromo-5-(naphthalen-2-YL)phenol's electronic and structural properties relies on sophisticated computational methods that solve the complexities of its multi-electron system. These quantum chemical calculations provide deep insights into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. This method is centered on the principle that the total energy of a system can be determined from its electron density. For a molecule like this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict its optimized geometric structure, including bond lengths and angles. These calculations are fundamental for all subsequent theoretical analyses, providing the most stable conformation of the molecule in its ground state.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is adept at calculating the energies of excited electronic states. By simulating the absorption of light, TD-DFT can predict the molecule's UV-Visible absorption spectrum. This is crucial for identifying the electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are responsible for its optical properties.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Through molecular orbital analysis, a detailed picture of the electronic landscape of this compound can be constructed.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For the analogous compound, 2-chloro-4-phenylphenol, the FMO analysis reveals the distribution and energies of these key orbitals.

| Orbital | Energy (eV) |

| HOMO | -6.01 |

| LUMO | -1.45 |

| HOMO-LUMO Gap | 4.56 |

This interactive table is based on data for the analogous compound, 2-chloro-4-phenylphenol.

The HOMO is typically localized over the phenol (B47542) ring and the oxygen atom, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the biphenyl (B1667301) system, highlighting regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent varying electrostatic potentials, providing a guide to the molecule's reactive sites.

Red regions indicate areas of high electron density and negative electrostatic potential, making them attractive to electrophiles. In a molecule like this compound, these would be expected around the oxygen atom of the hydroxyl group.

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around the hydrogen atom of the hydroxyl group.

Green regions represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which quantify the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

These interactions are measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electronic delocalization, which contributes to the stability of the molecule. For a molecule like this compound, significant delocalization is expected due to the presence of two aromatic rings.

For the analogous 2-chloro-4-phenylphenol, key donor-acceptor interactions are identified, highlighting the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the phenyl rings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | π* (C-C) of phenol ring | ~20-25 |

| LP (1) Cl | σ* (C-C) of phenol ring | ~2-5 |

| π (C=C) of phenyl ring | π* (C=C) of adjacent phenyl ring | ~15-20 |

This interactive table presents typical E(2) values for key interactions in the analogous compound, 2-chloro-4-phenylphenol, illustrating the principles of NBO analysis.

Global Chemical Reactivity Descriptors

Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine these values. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These descriptors are fundamental in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -2 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3 to 5 eV | Chemical reactivity and stability |

| Electronegativity | χ | 3 to 4 eV | Tendency to attract electrons |

| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron configuration |

| Global Electrophilicity Index | ω | 2 to 4 eV | Propensity to act as an electrophile |

Note: The values presented are typical ranges observed for similar aromatic phenol compounds and are predictive for this compound pending specific computational studies.

Theoretical Prediction and Correlation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of this compound, a theoretical spectrum can be generated that aids in the analysis of experimental data.

For instance, theoretical vibrational analysis can assign specific molecular motions to observed peaks in an IR or Raman spectrum. Calculations for similar compounds, such as 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, have shown good agreement between theoretically calculated vibrational frequencies (using DFT methods) and experimental observations. jcsp.org.pk For this compound, characteristic peaks would be expected for the O-H stretch of the phenolic group, C-H stretching in the aromatic rings, C=C aromatic ring vibrations, and the C-Br stretch.

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| O-H stretch | ~3600-3700 | Stretching of the hydroxyl group |

| Aromatic C-H stretch | ~3000-3100 | Stretching of C-H bonds on the naphthalene (B1677914) and phenyl rings |

| Aromatic C=C stretch | ~1500-1600 | In-plane stretching of the aromatic carbon-carbon bonds |

| C-O stretch | ~1200-1300 | Stretching of the carbon-oxygen bond of the phenol |

| C-Br stretch | ~500-600 | Stretching of the carbon-bromine bond |

Note: These are predicted values based on characteristic frequencies for the respective functional groups.

Conformational Analysis and Tautomeric Stability Studies

The three-dimensional structure and potential tautomeric forms of this compound are critical to its function and reactivity. Conformational analysis involves identifying the most stable spatial arrangement of the atoms by calculating the potential energy surface as a function of dihedral angles. For this molecule, the key rotational freedom is around the single bond connecting the naphthalene and phenol rings.

Furthermore, phenol-containing compounds can exhibit tautomerism, particularly keto-enol tautomerism. researchgate.net Theoretical calculations can determine the relative Gibbs free energies of the different tautomers (the phenol form versus the keto form or quinone-methide) to predict which form is more stable under given conditions. researchgate.net For most simple phenols, the enol (phenol) form is significantly more stable.

Thermodynamic Parameters of Formation

The thermodynamic stability of this compound can be assessed by calculating its standard thermodynamic parameters of formation, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values provide a measure of the compound's stability relative to its constituent elements in their standard states. High-level quantum chemical methods are required to obtain accurate thermodynamic data. This information is crucial for understanding the energetics of reactions involving this compound.

Advanced Molecular Modeling for Interaction Analysis (e.g., Ligand-Scaffold Interactions)

The structural features of this compound, with its naphthalene and bromophenol moieties, make it an interesting candidate for molecular modeling studies, particularly in the context of drug design and materials science. Molecular docking simulations can be used to predict how this molecule might bind to the active site of a protein or receptor. nih.gov

For example, studies on related bromo-naphthalene scaffolds have utilized homology molecular modeling to understand their interaction with biological targets like the human CC chemokine receptor 8 (CCR8). nih.gov Such models can rationalize structure-activity relationships by identifying key interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the naphthalene ring and aromatic residues in a binding pocket. nih.gov These computational analyses are vital for designing new molecules with enhanced binding affinity and specificity.

Reactivity and Derivatization Strategies of 3 Bromo 5 Naphthalen 2 Yl Phenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group of 3-bromo-5-(naphthalen-2-yl)phenol is a key site for derivatization, allowing for the introduction of various functional groups through several established synthetic methodologies.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation reactions represent fundamental transformations of the phenolic hydroxyl group. These reactions are typically carried out under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. This intermediate then readily reacts with alkylating or acylating agents.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

| Reagent | Conditions | Product Type |

| Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkoxy derivative |

| Acyl halide (e.g., CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Ester derivative |

| Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine) or Acid catalyst | Ester derivative |

These reactions are generally high-yielding and allow for the introduction of a wide variety of alkyl and acyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Mitsunobu Reactions

The Mitsunobu reaction provides a powerful and versatile method for the conversion of the phenolic hydroxyl group into a range of other functionalities with inversion of stereochemistry, although this is not relevant for an achiral phenol. wikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds by activating the hydroxyl group to facilitate nucleophilic attack by a suitable pronucleophile. organic-chemistry.org

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and the azodicarboxylate. wikipedia.org This betaine then deprotonates the phenol, and the resulting phenoxide subsequently attacks the activated phosphorus species, leading to the formation of an oxyphosphonium salt. Finally, a nucleophile displaces the triphenylphosphine oxide, yielding the desired product.

Table 2: Common Nucleophiles and Products in Mitsunobu Reactions of Phenols

| Nucleophile | Product Functional Group |

| Carboxylic Acid | Ester |

| Imide (e.g., Phthalimide) | N-Aryl Imide |

| Azide (e.g., HN₃) | Aryl Azide |

| Sulfonamide | N-Aryl Sulfonamide |

The Mitsunobu reaction is particularly useful for coupling with pronucleophiles that are not amenable to direct Williamson ether synthesis or esterification conditions. nih.gov For sterically hindered phenols, sonication can be employed to improve reaction rates and yields. organic-chemistry.org

Formation of Phenol-Based Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of the phenolic hydroxyl group (in conjunction with an aldehyde functionality on the aromatic ring) with primary amines. jetir.orgyoutube.com While this compound itself does not possess an aldehyde group, it can be functionalized to include one, for example, through a Vilsmeier-Haack reaction, to then participate in Schiff base formation. ijpsr.com The resulting Schiff bases are versatile intermediates and have been explored for their biological activities. jetir.orgijpsr.com The formation of an intramolecular hydrogen bond between the phenolic proton and the imine nitrogen is a common feature in these structures. researchgate.net

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of new bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.govrsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org While phosphine (B1218219) ligands are often used, ligandless conditions with catalysts like Pd/C have also been developed, particularly for industrial applications. rug.nl

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and can often be carried out under mild, room temperature conditions. wikipedia.orglibretexts.org Copper-free variations of this reaction have also been developed. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the amination of a wide range of aryl halides with diverse amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orglibretexts.org This method is a significant improvement over harsher traditional methods for C-N bond formation. wikipedia.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine |

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions. libretexts.org For nucleophilic aromatic substitution (SNAr) to proceed via the addition-elimination mechanism, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case for this compound. libretexts.org However, nucleophilic substitution can be achieved with very strong nucleophiles or under forcing conditions. In some systems, such as with certain triazines, nucleophilic substitution of a bromo-substituent with phenols has been reported to occur. nih.govacs.orgresearchgate.net

Electrophilic Aromatic Substitution on the Phenol and Naphthalene (B1677914) Rings

The phenolic portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl group. libretexts.orgyoutube.com This group strongly directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position is occupied by the naphthalene substituent. Therefore, the two ortho positions (C2 and C6) are the most nucleophilic and susceptible to electrophilic attack. The bromine atom at C3 exerts a deactivating inductive effect but also directs ortho and para, reinforcing the activation at the C2 and C6 positions.

Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily on the phenol ring. For instance, bromination of phenols can be so facile that it often proceeds without a Lewis acid catalyst, sometimes leading to poly-brominated products. libretexts.orgyoutube.com To achieve mono-substitution, milder conditions would be necessary. Friedel-Crafts reactions are also feasible, though the Lewis acid catalyst may interact with the phenolic hydroxyl group, sometimes requiring protection of the hydroxyl group as an ether or ester to modulate its activating influence. libretexts.org

The naphthalene ring is also susceptible to electrophilic aromatic substitution, although it is generally less reactive than the highly activated phenol ring. In substituted naphthalenes, the position of substitution is directed by the existing substituent. For the 2-substituted naphthalene moiety in the target molecule, electrophilic attack typically occurs at the C1 or C3 positions of the naphthalene ring. However, the presence of the bulky substituted phenol ring may introduce steric hindrance, potentially favoring substitution at the more accessible positions of the other ring of the naphthalene system (C6 or C8). researchgate.netresearchgate.net The precise outcome would depend on the specific electrophile and reaction conditions.

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on the phenolic ring.

| Reaction | Reagents | Expected Major Product(s) on Phenol Ring |

| Bromination | Br₂ / CCl₄ | 2,3-Dibromo-5-(naphthalen-2-yl)phenol and/or 3,6-Dibromo-5-(naphthalen-2-yl)phenol |

| Nitration | Dilute HNO₃ | 3-Bromo-2-nitro-5-(naphthalen-2-yl)phenol and/or 3-Bromo-6-nitro-5-(naphthalen-2-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and/or this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-3-bromo-5-(naphthalen-2-yl)phenol and/or 6-Acyl-3-bromo-5-(naphthalen-2-yl)phenol (requires hydroxyl protection) |

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of a multi-functional molecule like this compound is a key challenge in synthetic chemistry. nih.gov Strategies often rely on directing group effects or the use of transition-metal catalysis to control the site of new bond formation. nih.govnih.gov

The inherent directing ability of the hydroxyl group is the most straightforward strategy for regioselective functionalization of the phenol ring, guiding electrophiles to the ortho positions as discussed previously. nih.gov However, for more advanced control, ortho-metalation (directed metalation) can be employed. In this technique, the phenolic hydroxyl group is first deprotonated with a strong base (like an organolithium reagent) to form a phenoxide. The metal cation then coordinates to the oxygen, directing a second equivalent of the base to deprotonate a specific ortho C-H bond. The resulting organometallic intermediate can then be quenched with an electrophile to install a new substituent with high regioselectivity.

For the naphthalene ring, modern C-H activation/functionalization methodologies offer powerful tools for regioselective synthesis. researchgate.netnih.gov These reactions often use transition metal catalysts (e.g., palladium, rhodium, iridium) that can be guided by a directing group on the substrate. researchgate.net While the parent molecule lacks a traditional directing group on the naphthalene moiety itself, strategies could involve temporary installation of such a group or leveraging catalyst systems that exhibit inherent selectivity for certain C-H bonds of the naphthalene core. For example, some rhodium catalysts have been shown to selectively functionalize the β-position of naphthalenes. researchgate.netresearchgate.net

The following table outlines potential strategies for regioselective functionalization.

| Strategy | Target Site | Description | Potential Outcome |

| Ortho-directed metalation | C2 or C6 of Phenol Ring | Deprotonation of the phenol followed by directed lithiation at an ortho position and quenching with an electrophile. | Highly selective introduction of a substituent at the C2 or C6 position. |

| Catalyst-controlled C-H Activation | Naphthalene Ring | Use of transition metal catalysts (e.g., Pd, Rh) that can selectively activate and functionalize a specific C-H bond on the naphthalene core. researchgate.netnih.gov | Introduction of alkyl, aryl, or other groups at a specific position (e.g., C1, C3, C8) of the naphthalene ring. |

| Protecting/Blocking Groups | C2 or C6 of Phenol Ring | Introduction of a removable blocking group (e.g., sulfonic acid) at one ortho position to force functionalization at the other. mdpi.com | Stepwise, selective functionalization of both ortho positions on the phenol ring. |

Diversification of the Molecular Scaffold through Multi-Step Synthesis

This compound is a valuable starting material for creating a library of complex derivatives through multi-step synthetic sequences. syrris.jpflinders.edu.au The molecule's three key functional handles—the phenolic hydroxyl, the aryl bromide, and the various C-H bonds—can be manipulated sequentially or in one-pot processes to build molecular complexity. nih.govlibretexts.org

The aryl bromide is a particularly versatile functional group, serving as a prime substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can replace the bromine atom with a new aryl or alkyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine allows for the synthesis of arylamine derivatives.

Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon double bond at the site of the bromine atom.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne introduces an alkynyl substituent.

The phenolic hydroxyl group can also be a point of diversification.

Williamson Ether Synthesis: Deprotonation with a base followed by reaction with an alkyl halide yields ether derivatives.

Esterification: Reaction with an acyl chloride or carboxylic anhydride produces ester compounds.

Conversion to a Triflate: The hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in its own right and can participate in various cross-coupling reactions, similar to the bromide.

By combining these transformations in a multi-step approach, a vast array of structurally diverse molecules can be generated from the parent scaffold. libretexts.org For example, a Suzuki coupling could be performed at the bromine position, followed by etherification of the phenol, and then a regioselective C-H functionalization on the naphthalene ring to rapidly construct a highly complex and functionalized molecule. The development of continuous flow synthesis methods further enhances the efficiency of such multi-step processes by allowing sequential reactions to occur in a single, continuous operation without isolating intermediates. syrris.jprsc.org

The table below illustrates some of the diversification possibilities.

| Reaction Type | Functional Group Targeted | Reagents | Resulting Structure |

| Suzuki Coupling | Aryl Bromide | R-B(OH)₂, Pd catalyst, Base | 3-R-5-(naphthalen-2-yl)phenol |

| Buchwald-Hartwig Amination | Aryl Bromide | R₂NH, Pd catalyst, Base | 3-(R₂N)-5-(naphthalen-2-yl)phenol |

| Williamson Ether Synthesis | Phenolic Hydroxyl | R'-X, Base | 3-Bromo-5-(naphthalen-2-yl)O-R' |

| Esterification | Phenolic Hydroxyl | R'COCl, Base | 3-Bromo-5-(naphthalen-2-yl) O-COR' |

Applications of 3 Bromo 5 Naphthalen 2 Yl Phenol in Advanced Chemical Research

Role as a Versatile Molecular Scaffold in Synthetic Organic Chemistry

The intrinsic reactivity of its functional groups allows 3-Bromo-5-(naphthalen-2-yl)phenol to serve as a foundational scaffold in the construction of more elaborate chemical entities.

Precursor for Complex Organic Molecules

The phenol (B47542) and bromo functionalities of this compound are key to its role as a precursor for complex organic molecules. The hydroxyl group can be readily converted into an ether or ester, or it can direct electrophilic substitution on the phenyl ring. The bromine atom, on the other hand, is a prime site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse and complex molecular structures. For instance, the Suzuki coupling could be employed to attach other aryl or vinyl groups, extending the conjugation of the system, a desirable feature in many functional organic materials.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type |

|---|---|---|

| This compound | Arylboronic acid, Pd catalyst, base (e.g., Suzuki coupling) | Biaryl-substituted phenol |

| This compound | Amine, Pd catalyst, base (e.g., Buchwald-Hartwig amination) | Amino-substituted naphthyl-phenol |

| This compound | Alkyne, Pd/Cu catalyst (e.g., Sonogashira coupling) | Alkynyl-substituted naphthyl-phenol |

Building Block for Heterocyclic Systems

The reactivity of this compound also lends itself to the synthesis of various heterocyclic systems. The phenolic hydroxyl group can participate in condensation reactions to form oxygen-containing heterocycles like benzofurans or chromenes. For example, a Pechmann condensation with a β-ketoester could yield a coumarin (B35378) derivative bearing the bromo-naphthalene substituent.

Furthermore, the bromine atom can be a handle for intramolecular cyclization reactions. Following a coupling reaction that introduces a suitable functional group, an intramolecular cyclization could lead to the formation of fused heterocyclic systems. The synthesis of furan (B31954) and pyrazole (B372694) derivatives from bromophenols has been documented, suggesting that this compound could be a valuable precursor for analogous naphthalene-substituted heterocycles. bldpharm.combldpharm.com

Scaffold for Combinatorial Library Synthesis

In the field of drug discovery and materials science, the generation of combinatorial libraries of related compounds is a powerful strategy for identifying molecules with desired properties. The bifunctional nature of this compound makes it an excellent scaffold for such endeavors.

By systematically varying the reactants that engage with the hydroxyl and bromo groups, a large and diverse library of compounds can be synthesized from this single precursor. For example, a matrix of different alcohols for etherification and various boronic acids for Suzuki coupling would generate a library of compounds with diverse steric and electronic properties. This approach allows for the rapid exploration of the chemical space around the 3-(naphthalen-2-yl)phenol core structure.

Utilization in Materials Science and Engineering

The incorporation of the naphthalene (B1677914) unit into the phenol structure suggests potential applications in materials science, particularly in the development of organic electronic and liquid crystalline materials.

Components in Organic Electronic Devices (e.g., OLEDs, Organic Semiconductors)

The naphthalene group is a well-known chromophore, and its presence in this compound suggests that its derivatives could possess interesting photophysical properties. Aryl-substituted phenols and their derivatives are often investigated as components of organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov

The general strategy for creating materials for OLEDs often involves the palladium-catalyzed coupling of aromatic halides with amines to form triarylamine structures, which are excellent hole-transporting materials. researchgate.net It is conceivable that this compound could be used in a similar fashion, where the bromine atom is replaced by a diarylamino group. The resulting molecule would have a bulky, rigid structure, which can be beneficial for achieving high glass transition temperatures and morphological stability in thin films, crucial for the longevity of OLED devices. frontiersin.org The benzophenone (B1666685) core, which shares some structural similarities with the naphthyl-phenol moiety, has been identified as a valuable fragment in the synthesis of organic semiconductors. nih.gov

Table 2: Potential Properties of this compound Derivatives in Organic Electronics

| Derivative Type | Potential Application | Key Structural Feature |

|---|---|---|

| Triarylamine derivative | Hole-transporting layer in OLEDs | Naphthalene and triarylamine moieties |

| Extended π-conjugated system | Organic semiconductor | Naphthalene and other coupled aromatic rings |

Precursors for Liquid Crystalline Materials

The rigid and elongated structure conferred by the naphthalene unit is a key feature in the design of liquid crystalline materials. Molecules that exhibit liquid crystalline phases typically possess a combination of a rigid core and flexible peripheral chains.

This compound could serve as the rigid core in the synthesis of such materials. The hydroxyl group provides a convenient point for the attachment of flexible alkyl or alkoxy chains through etherification. The bromine atom could be further functionalized to introduce other groups that can influence the mesomorphic properties, such as another aromatic ring to further enhance the rigidity and anisotropy of the molecule. The resulting discotic or calamitic (rod-like) molecules could potentially exhibit nematic, smectic, or columnar liquid crystalline phases.

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of functional materials such as metal-organic frameworks (MOFs) and coordination polymers relies heavily on the design of organic linkers. nih.govresearchgate.net These linkers, which bridge metal ions or clusters, dictate the resulting framework's topology, porosity, and ultimately its properties. nih.gov this compound possesses key features that make it a promising candidate as a building block for these materials.

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to metal centers. The naphthalene moiety provides a rigid, extended aromatic system that can contribute to the formation of robust and porous frameworks. The presence of the bromo substituent offers a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.

While direct research utilizing this compound in MOF synthesis is not yet prevalent, studies on analogous naphthalene-based linkers demonstrate the potential of this class of compounds. For instance, functionalized naphthalene dicarboxylate linkers have been successfully incorporated into highly porous MOFs for gas adsorption applications. rsc.org Similarly, MOFs constructed with 2,6-di(1H-imidazol-1-yl) naphthalene ligands have shown promise in luminescent sensing. researchgate.net These examples highlight the versatility of the naphthalene scaffold in creating diverse MOF structures with tailored properties.

Table 1: Potential of this compound as a MOF/Coordination Polymer Linker

| Feature of this compound | Implication for MOF/Coordination Polymer Properties |

| Phenolic Hydroxyl Group | Can act as a coordinating site for metal ions. |

| Naphthalene Moiety | Provides rigidity and potential for high porosity. |

| Bromo Substituent | Allows for post-synthetic modification. |

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its electronic structure, particularly the presence of polarizable π-electron systems and donor-acceptor groups.

This compound incorporates a large, polarizable naphthalene ring system, which is a favorable feature for NLO activity. The phenolic hydroxyl group can act as an electron donor, while the bromo group can function as an electron-withdrawing group, creating a potential intramolecular charge-transfer system that can enhance the second-order NLO response.

Research on other chromophores has shown that the presence of a bromo substituent can significantly affect NLO properties. researchgate.net Computational studies are a powerful tool for predicting the NLO properties of new molecules. By calculating parameters such as the first hyperpolarizability (β), researchers can screen candidate molecules for their potential NLO activity before undertaking synthetic efforts. While specific experimental or computational studies on the NLO properties of this compound are not widely reported, its structural characteristics suggest it is a worthy candidate for such investigations.

Gelation Agent Studies

Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. The ability of a molecule to act as an LMWG is dependent on a delicate balance of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The structure of this compound contains elements that could facilitate gelation. The phenolic hydroxyl group is capable of forming strong hydrogen bonds, which are often a key driving force for self-assembly. The large, flat naphthalene ring system can participate in π-π stacking interactions, further stabilizing the self-assembled network.

While there is no specific research detailing the use of this compound as a gelation agent, the broader class of phenol derivatives has been explored for this purpose. The combination of a hydrogen-bonding group and a large aromatic surface area in this molecule makes it a plausible candidate for investigation as an LMWG for the gelation of various organic solvents.

Development as a Ligand for Transition Metal Complexes

The phenolic group of this compound can act as a ligand for a wide variety of transition metals. Upon deprotonation, the resulting phenoxide is a hard anionic oxygen donor that can form stable complexes with many metal ions. The electronic and steric properties of the ligand can be tuned by the substituents on the aromatic rings.

The naphthalene and bromo substituents on the phenol ring of this compound can influence the properties of the resulting metal complexes, such as their geometry, electronic structure, and reactivity. These complexes could find applications in areas such as catalysis, where the metal center can be activated by the ligand for various chemical transformations. For example, transition metal complexes with phenol-containing ligands have been studied for their catalytic activity in oxidation reactions.

Intermediate in Medicinal Chemistry for Scaffold-Based Drug Design (excluding clinical data)

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. ossila.com Numerous drugs and biologically active compounds contain a naphthalene ring system. ossila.com

This compound provides a versatile scaffold for the design of new potential therapeutic agents. The phenolic hydroxyl group can be a key interaction point with biological targets or can be further functionalized. The bromo substituent offers a handle for introducing other chemical groups through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. The lipophilic naphthalene moiety can contribute to the binding of the molecule to protein targets.

For instance, a related compound, 3-Bromo-5-fluorophenol, is utilized as a molecular scaffold for the synthesis of anticancer agents. ossila.com This highlights the potential of the 3-bromo-phenol core in designing biologically active molecules. The combination of this core with a naphthalene unit in this compound makes it an attractive starting point for scaffold-based drug design programs.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁BrO |

| Molecular Weight | 299.16 g/mol |

| PubChem CID | 53221822 nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-(naphthalen-2-yl)phenol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where the brominated phenol moiety reacts with a naphthalenyl boronic acid derivative. For regioselective bromination, electron-donating/withdrawing groups on the phenol ring can direct bromine placement. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br at ~600 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., naphthalene protons at δ 7.3–8.5 ppm, bromine-induced deshielding).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

Cross-referencing with literature data for analogous compounds ensures structural accuracy .

Q. How should researchers address discrepancies in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data may arise from residual solvents, tautomerism, or impurities. Solutions include:

- Re-purifying the compound.

- Using deuterated solvents to eliminate solvent peaks.

- Comparing with computational predictions (e.g., DFT for NMR chemical shifts).

Contradictions in mass spectra require re-evaluating ionization conditions (e.g., ESI vs. EI) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (100 K) minimizes thermal motion. Use SHELX (e.g., SHELXL for refinement) to solve the structure. Hydrogen bonding networks can be analyzed via Mercury software. For twinned crystals, implement twin-law refinement in SHELXL .

Q. What strategies optimize regioselectivity in bromination reactions for similar phenolic compounds?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., nitro) meta-direct bromination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Catalysts : Lewis acids (e.g., FeBr₃) stabilize transition states.

Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. How do intermolecular hydrogen bonds influence the solid-state properties of this compound?

- Methodological Answer : Hydrogen bonding (O–H⋯O/Br) dictates packing motifs. Graph set analysis (e.g., Etter’s rules) classifies chains (C(6)) or rings (R₂²(8)). Thermal stability (TGA/DSC) correlates with H-bond strength. Disrupting H-bonds via co-crystallization alters solubility .

Q. What role does this compound play in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Reactivity can be tuned using ligands (XPhos) and bases (Cs₂CO₃). Competitive pathways (e.g., homocoupling) are minimized under inert atmospheres .

Safety and Best Practices